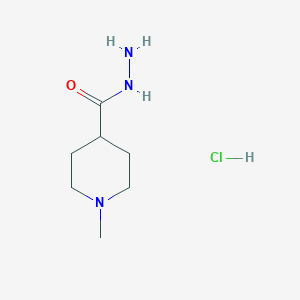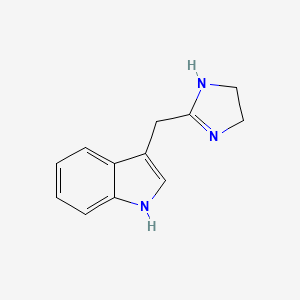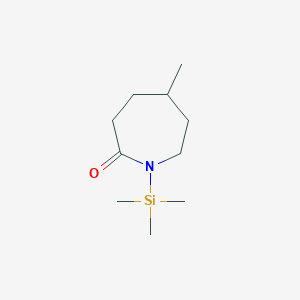
5-Methyl-1-(trimethylsilyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-(trimethylsilyl)azepan-2-one is a heterocyclic compound with a seven-membered ring containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(trimethylsilyl)azepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-methyl-2-oxohexanoic acid with trimethylsilylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the azepanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1-(trimethylsilyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted azepanones.
Aplicaciones Científicas De Investigación
5-Methyl-1-(trimethylsilyl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-(trimethylsilyl)azepan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Azepanone: A structurally related compound with a similar azepanone ring but lacking the methyl and trimethylsilyl groups.
2-Azepanethione: Contains a sulfur atom in place of the oxygen in the azepanone ring.
Uniqueness
5-Methyl-1-(trimethylsilyl)azepan-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
61227-02-9 |
|---|---|
Fórmula molecular |
C10H21NOSi |
Peso molecular |
199.36 g/mol |
Nombre IUPAC |
5-methyl-1-trimethylsilylazepan-2-one |
InChI |
InChI=1S/C10H21NOSi/c1-9-5-6-10(12)11(8-7-9)13(2,3)4/h9H,5-8H2,1-4H3 |
Clave InChI |
KGNQAJHOAPXYBO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=O)N(CC1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



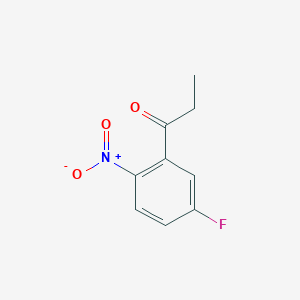

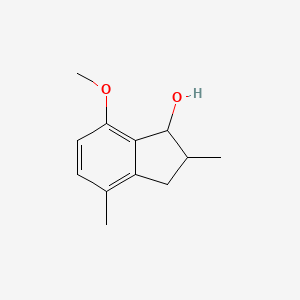

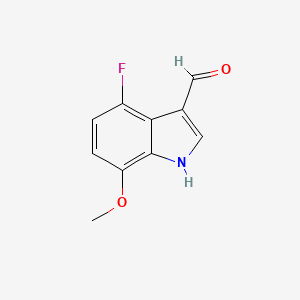

![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)



